5-(8-Bromooctyl)-3-methylisoxazole
Description
5-(8-Bromooctyl)-3-methylisoxazole is an isoxazole derivative featuring a methyl group at the 3-position and an 8-bromooctyl chain at the 5-position. Isoxazole derivatives are widely studied for their biological activities, including antiviral and enzyme-inhibitory effects, as seen in compounds like disoxaril (WIN 51711) and pleconaril .
Properties
Molecular Formula |
C12H20BrNO |
|---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
5-(8-bromooctyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H20BrNO/c1-11-10-12(15-14-11)8-6-4-2-3-5-7-9-13/h10H,2-9H2,1H3 |
InChI Key |
XNYOXFOQSDTHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
*Calculated based on structural similarity.
Key Observations:
- Substituent Length and Polarity : The 8-bromooctyl chain in the target compound introduces significant hydrophobicity compared to shorter bromoalkyl (e.g., bromomethyl) or aryl substituents. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- Spectroscopic Trends : Brominated alkyl chains (e.g., bromomethyl) show characteristic IR absorptions near 680 cm⁻¹ (C-Br stretch), while aryl bromides (e.g., 3h) exhibit C-Br vibrations at ~846 cm⁻¹. In NMR, bromoalkyl protons resonate downfield (δ 3.4–3.6) compared to aromatic protons (δ 7.4–7.7) .
Stability and Reactivity
- Thermal Stability : Aryl-substituted analogs (e.g., 3h, 3i) exhibit higher melting points (88–128°C) compared to liquid bromoalkyl derivatives (e.g., 41, 49), suggesting enhanced crystalline stability in aryl systems .
- Light Sensitivity : Bromoalkyl derivatives like 49 degrade under light, necessitating storage in darkness at −20°C. The longer 8-bromooctyl chain may exacerbate this instability .
- Reactivity in Alkylation : Bromomethyl and iodopropyl derivatives (e.g., 41, 49) show high reactivity in nucleophilic substitutions, whereas aryl bromides (3h) are less reactive due to weaker C-Br bonds .
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